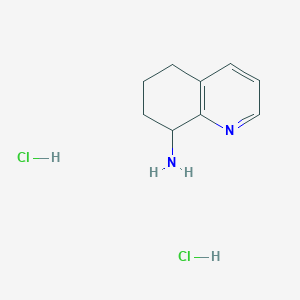

5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride

Vue d'ensemble

Description

5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride, also known as (8S)-5,6,7,8-tetrahydro-8-quinolinamine dihydrochloride, is a chemical compound with the molecular formula C9H12N2.2ClH . It has a molecular weight of 221.13 . The compound is a solid and should be stored at 2-8°C .

Synthesis Analysis

A novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine has been described in the literature . This process involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction . The subsequent hydrolysis of the oxime affords 6,7-dihydro-5H-quinolin-8-one .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H/t8-;;/m0…/s1 . The compound’s structure can be represented by the canonical SMILES string: C1CC(C2=C(C1)C=CC=N2)N.Cl.Cl .Physical and Chemical Properties Analysis

The compound has a molecular weight of 221.12 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound does not have any rotatable bonds .Applications De Recherche Scientifique

5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride is a chemical compound that falls within a broader class of compounds known for their diverse biological activities and significance in medicinal chemistry. Although the specific research on this compound is limited, insights can be drawn from the studies on its related compounds, such as 8-Hydroxyquinoline (8-HQ) derivatives, and other tetrahydroquinoline compounds.

Biological Activities and Medicinal Applications

8-Hydroxyquinoline Derivatives : 8-Hydroxyquinoline and its derivatives have been recognized for their chromophore properties, which are useful in detecting various metal ions and anions. Over the past two decades, these compounds have attracted attention for their significant biological activities, including anti-cancer, anti-HIV, and neuroprotective effects. The synthetic modification of these compounds is a focus area to develop potent drugs for various diseases, including cancer and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Antimalarial Applications : Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline. These compounds have been studied for their metabolism and potential toxicity, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. The understanding of the metabolism of these compounds is crucial for developing safer antimalarial therapies (Strother, Fraser, Allahyari, & Tilton, 1981).

Neuroprotective and Antidepressant Effects : Compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), present in the mammalian brain, have been found to have neuroprotective, antiaddictive, and antidepressant properties. These effects are attributed to their action on the monoaminergic system, inhibition of monoamine oxidase (MAO), and modulation of the glutamatergic system (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Cancer Research : The patent review on tetrahydroisoquinoline (THIQ) derivatives between 2010 and 2015 highlights their significant therapeutic potential in cancer and central nervous system (CNS) disorders. These compounds, including trabectedin (a THIQ derivative), have shown anticancer, antimalarial, and various other therapeutic activities, suggesting their broad utility in drug discovery (Singh & Shah, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds interact with various biological targets, influencing their function .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in their function .

Result of Action

Some related compounds have been shown to exert a significant cytotoxic effect against certain cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride . These factors could include pH, temperature, and the presence of other compounds.

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTETYNWEDVEEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696144 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-8-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-87-8 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-8-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

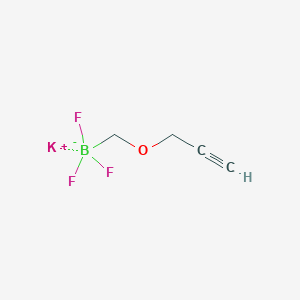

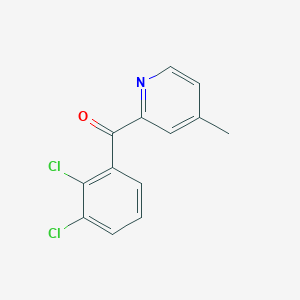

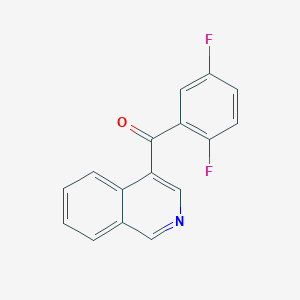

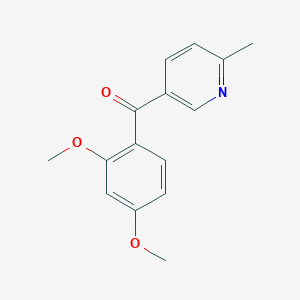

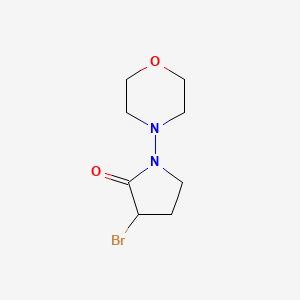

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)

![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)